molecular formula C8H5NO4S B3342227 Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate CAS No. 1379334-58-3

Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate

Cat. No. B3342227
CAS RN: 1379334-58-3
M. Wt: 211.20 g/mol
InChI Key: NYPXGWLIBANUIY-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate, also known as MTOC, is a heterocyclic compound that has been studied extensively in scientific research. Its unique chemical structure and properties make it a valuable tool in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has also been studied for its potential as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is not fully understood, but it is believed to involve inhibition of various enzymes and signaling pathways. Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to exhibit anti-cancer effects, inhibiting the growth and proliferation of various cancer cell lines. Additionally, Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has been shown to exhibit anti-microbial effects against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is its unique chemical structure, which allows for the development of novel analogs and derivatives with potentially improved properties. However, one limitation of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate. One area of interest is the development of novel analogs and derivatives with improved properties. Another area of interest is the exploration of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate's potential as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully elucidate the mechanism of action of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate and its potential applications in various disease states.

properties

IUPAC Name

methyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4S/c1-12-8(11)6-9-4-2-3-14-5(4)7(10)13-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPXGWLIBANUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C(=O)O1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856414
Record name Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate

CAS RN

1379334-58-3
Record name Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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